molecular formula C28H27N3O2 B289527 [5-benzoyl-1-(2,3,4,5,6-pentamethylbenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone

[5-benzoyl-1-(2,3,4,5,6-pentamethylbenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone

Cat. No. B289527
M. Wt: 437.5 g/mol
InChI Key: FRNAGHRLZSOQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-benzoyl-1-(2,3,4,5,6-pentamethylbenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [5-benzoyl-1-(2,3,4,5,6-pentamethylbenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [5-benzoyl-1-(2,3,4,5,6-pentamethylbenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone exhibits anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using [5-benzoyl-1-(2,3,4,5,6-pentamethylbenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone in lab experiments is its potential applications in various fields, including medicinal chemistry, material science, and catalysis. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of [5-benzoyl-1-(2,3,4,5,6-pentamethylbenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone. One direction is to further investigate its anti-inflammatory and anti-tumor properties and its potential applications in medicinal chemistry. Another direction is to explore its applications in material science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and its effects in different experimental settings.

Synthesis Methods

The synthesis of [5-benzoyl-1-(2,3,4,5,6-pentamethylbenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone involves the reaction of 5-(2,3,4,5,6-pentamethylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid with benzoyl chloride in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to yield the final compound.

Scientific Research Applications

[5-benzoyl-1-(2,3,4,5,6-pentamethylbenzyl)-1H-1,2,3-triazol-4-yl](phenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. In material science, it has been used as a building block for the synthesis of novel polymers. In catalysis, it has been used as a ligand for transition metal catalysts.

properties

Molecular Formula

C28H27N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

[5-benzoyl-1-[(2,3,4,5,6-pentamethylphenyl)methyl]triazol-4-yl]-phenylmethanone

InChI

InChI=1S/C28H27N3O2/c1-17-18(2)20(4)24(21(5)19(17)3)16-31-26(28(33)23-14-10-7-11-15-23)25(29-30-31)27(32)22-12-8-6-9-13-22/h6-15H,16H2,1-5H3

InChI Key

FRNAGHRLZSOQIX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1C)C)CN2C(=C(N=N2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CN2C(=C(N=N2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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